molecular formula C22H16N4O3 B10772132 N-[2,4-di(phenyl)pyrazol-3-yl]-4-nitrobenzamide

N-[2,4-di(phenyl)pyrazol-3-yl]-4-nitrobenzamide

Katalognummer B10772132
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: UCQCMSNDKYLLFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

While specific industrial production methods for VU-71 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce VU-71 in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

VU-71 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the nitro group to an amine group.

    Substitution: The aromatic rings in VU-71 can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various oxidized forms of the compound.

Wissenschaftliche Forschungsanwendungen

VU-71 has a wide range of applications in scientific research, including:

Wirkmechanismus

VU-71 exerts its effects by modulating the activity of metabotropic glutamate receptor 1 (mGLUR1). This modulation affects various cellular signaling pathways, including those involved in synaptic transmission and plasticity. The precise molecular targets and pathways include the activation or inhibition of downstream signaling molecules such as G-proteins and second messengers .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    VU-29: Another mGLUR1 modulator with a different chemical structure.

    VU-35: Similar in function but varies in its binding affinity and selectivity for mGLUR1.

Uniqueness

VU-71 is unique due to its specific chemical structure, which confers distinct binding properties and modulation effects on mGLUR1 compared to other similar compounds. Its unique structure allows for selective targeting of mGLUR1, making it a valuable tool in pharmacological research .

Eigenschaften

Molekularformel

C22H16N4O3

Molekulargewicht

384.4 g/mol

IUPAC-Name

N-(2,4-diphenylpyrazol-3-yl)-4-nitrobenzamide

InChI

InChI=1S/C22H16N4O3/c27-22(17-11-13-19(14-12-17)26(28)29)24-21-20(16-7-3-1-4-8-16)15-23-25(21)18-9-5-2-6-10-18/h1-15H,(H,24,27)

InChI-Schlüssel

UCQCMSNDKYLLFD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.